4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C13H10FN3OS. It is a derivative of benzamide, where the benzamide moiety is substituted with a fluorine atom and a pyridin-3-ylcarbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the following steps:
Formation of the pyridin-3-ylcarbamothioyl intermediate: This can be achieved by reacting pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonium thiocyanate to yield the pyridin-3-ylcarbamothioyl chloride.
Coupling with 4-fluorobenzamide: The pyridin-3-ylcarbamothioyl chloride is then reacted with 4-fluorobenzamide in the presence of a base such as triethylamine to form the desired product
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antifungal agent and as an inhibitor of specific enzymes such as succinate dehydrogenase.
Materials Science: Its unique chemical structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For example, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the normal substrate from binding and thereby inhibiting the enzyme’s activity. This can disrupt cellular respiration in fungi, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(pyridin-3-yl)benzamide: Similar structure but lacks the carbamothioyl group.
4-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of both a fluorine atom and a carbamothioyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the carbamothioyl group can interact with biological targets in specific ways .
Properties
IUPAC Name |
4-fluoro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKNVXWRNZWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.